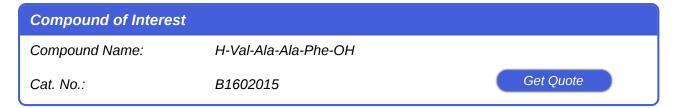


H-Val-Ala-Ala-Phe-OH chemical structure and properties

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An In-depth Technical Guide to H-Val-Ala-Ala-Phe-OH

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of the tetrapeptide **H-Val-Ala-Phe-OH**, also known by its single-letter code VAAF. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers

H-Val-Ala-Ala-Phe-OH is a tetrapeptide composed of the amino acids L-valine, L-alanine, L-alanine, and L-phenylalanine, linked by peptide bonds in that sequence. The "H-" at the beginning indicates a free amino group on the N-terminal valine, and the "-OH" at the end signifies a free carboxyl group on the C-terminal phenylalanine.

Structure:

Table 1: Chemical Identifiers for H-Val-Ala-Ala-Phe-OH



Identifier	Value	Reference
CAS Number	21957-32-4	[1][2]
Molecular Formula	C20H30N4O5	[1][2]
Molecular Weight	406.48 g/mol	[1][2]
IUPAC Name	(2S)-2-[[(2S)-2-[[(2S)-2- [[(2S)-2-amino-3- methylbutanoyl]amino]propano yl]amino]propanoyl]amino]-3- phenylpropanoic acid	
InChI Key	AMBKWKJGMIHTJR- UHFFFAOYSA-N	[1]
SMILES	CINVALID-LINK C(=0)0">C@@HNC(=0) INVALID-LINKNC(=0) INVALID-LINKN	[2]

Physicochemical Properties

The physicochemical properties of **H-Val-Ala-Ala-Phe-OH** are summarized below. Due to the limited availability of specific experimental data for this tetrapeptide, properties of related dipeptides are also provided for comparative context.

Table 2: Physicochemical Properties of H-Val-Ala-Ala-Phe-OH



Property	Value	Reference
Appearance	White to off-white powder	[1]
Purity (HPLC)	96.7%	[1]
Theoretical pl	7	[1]
GRAVY (Grand Average of Hydropathicity)	2.65	[1]
Solubility	TFA salts generally enhance solubility in aqueous solutions.	[1]

Table 3: Physicochemical Properties of Related Dipeptides

Dipeptide	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Optical Rotation [α] ²⁰ D (c=1 in water)
H-Ala-Phe-OH	C12H16N2O3	236.27	289 - 291	39 ± 1°
H-Val-Phe-OH	C14H20N2O3	264.32	Not Available	Not Available
H-Val-Ala-OH	C8H16N2O3	188.23	Not Available	Not Available

Biological Activity

The primary documented biological role of **H-Val-Ala-Ala-Phe-OH** is as a substrate for carboxypeptidase P from porcine kidneys[1]. Carboxypeptidases are enzymes that cleave peptide bonds at the C-terminal end of a protein or peptide. The interaction between **H-Val-Ala-Ala-Phe-OH** and carboxypeptidase P allows for the study of this enzyme's activity and characteristics[1].

Enzymatic cleavage of H-Val-Ala-Ala-Phe-OH by Carboxypeptidase P.

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS)



Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides like **H-Val-Ala-Ala-Phe-OH**. The C-terminal amino acid (Phenylalanine) is first attached to an insoluble resin support, followed by the sequential addition of the subsequent amino acids (Alanine, Alanine, and Valine).

Materials:

- Fmoc-Phe-Wang resin (or similar)
- Fmoc-Ala-OH
- Fmoc-Val-OH
- Coupling reagents (e.g., HBTU, HOBt)
- Activator base (e.g., DIEA)
- Deprotection reagent (e.g., 20% piperidine in DMF)
- Solvents (DMF, DCM, MeOH)
- Cleavage cocktail (e.g., TFA/TIS/water)
- Drying agent (e.g., anhydrous Na₂SO₄)
- Dipeptide coupling can also be a strategy, for instance, coupling Boc-Val-Ala-OH with H-Ala-Phe-OMe[1].

Protocol:

- Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF.
- Fmoc Deprotection: Remove the Fmoc protecting group from the phenylalanine on the resin using 20% piperidine in DMF.
- Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
- Amino Acid Coupling:



- Activate the next amino acid (Fmoc-Ala-OH) by dissolving it with coupling reagents (HBTU, HOBt) and an activator base (DIEA) in DMF.
- Add the activated amino acid solution to the resin and allow it to react.
- Washing: Wash the resin with DMF and DCM.
- Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids (Fmoc-Ala-OH and Fmoc-Val-OH).
- Final Deprotection: Remove the N-terminal Fmoc group from the valine residue.
- Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, triisopropylsilane, and water).
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilization: Lyophilize the purified peptide to obtain a white powder.

General workflow for the synthesis of H-Val-Ala-Ala-Phe-OH.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is used to confirm the structure of the synthesized peptide. Both 1H and 13C NMR spectra would be acquired. The chemical shifts and coupling constants of the protons and carbons provide information about the amino acid sequence and the peptide's conformation in solution. While specific peak assignments for **H-Val-Ala-Ala-Phe-OH** are not readily available in the literature, a typical analysis would involve identifying the characteristic signals for each amino acid residue.

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight of the peptide and to confirm its amino acid sequence. Electrospray ionization (ESI) or matrix-assisted laser



desorption/ionization (MALDI) are common techniques. Tandem mass spectrometry (MS/MS) is used to fragment the peptide, and the resulting fragmentation pattern (b- and y-ions) confirms the sequence. Studies on the fragmentation of protonated Val-Ala-Ala-Phe have shown the presence of characteristic y₁", y₂", and y₃" ions, as well as b₂ and b₃ ions, which provides clear sequence information[1].

Expected b- and y-ion fragmentation in MS/MS of H-Val-Ala-Ala-Phe-OH.

Handling and Storage

H-Val-Ala-Ala-Phe-OH is typically supplied as a lyophilized powder and should be stored in a freezer at or below -20°C[1]. For use in biological assays, it is important to be aware that the peptide may be present as a trifluoroacetic acid (TFA) salt, a remnant of the HPLC purification process. While residual TFA levels do not interfere with most standard in vitro assays, they should be considered for highly sensitive cellular or biochemical studies[1].

Conclusion

H-Val-Ala-Ala-Phe-OH is a tetrapeptide with a well-defined chemical structure. Its primary application in research is as a substrate for the enzyme carboxypeptidase P. The synthesis of this peptide can be readily achieved through standard solid-phase peptide synthesis protocols. While detailed quantitative physicochemical data is not extensively published, its basic properties are known, and its structure can be confirmed through modern spectroscopic techniques. This guide provides a foundational understanding of **H-Val-Ala-Ala-Phe-OH** for researchers and professionals in the life sciences.

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